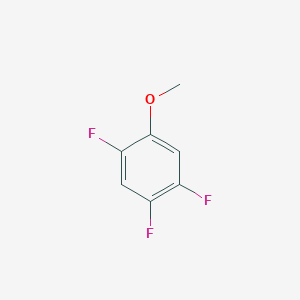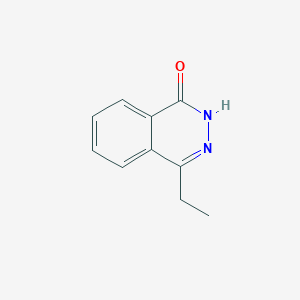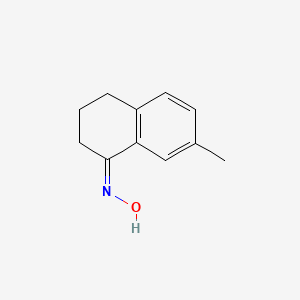
Silane, cyclopentyl-
Overview
Description
Silane, cyclopentyl- is an organosilicon compound with the chemical formula C5H12Si. It is a colorless liquid with a boiling point of approximately 137-139 degrees Celsius and a density of about 0.77 g/ml . Silane, cyclopentyl- is soluble in organic solvents such as ethanol and dimethylformamide. It is primarily used as an intermediate in the synthesis of other organosilicon compounds and as a catalyst or reducing agent in organic synthesis reactions .
Preparation Methods
Silane, cyclopentyl- can be synthesized through various methods:
Reaction with Cyclopentyl Halides: Silane, cyclopentyl- can be obtained by reacting cyclopentyl halides with silicon or organosilicon compounds.
Reduction of Cyclopentyltrichlorosilane: Another method involves the reduction of cyclopentyltrichlorosilane using lithium aluminium tetrahydride in various solvents.
Chemical Reactions Analysis
Silane, cyclopentyl- undergoes several types of chemical reactions:
Oxidation: Silane, cyclopentyl- can be oxidized to form cyclopentylsiloxane.
Reduction: It can be reduced to form cyclopentylsilane derivatives.
Substitution: Silane, cyclopentyl- can undergo substitution reactions with various reagents to form different organosilicon compounds.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or ozone.
Reducing Agents: Such as lithium aluminium hydride.
Substitution Reagents: Such as halogens or alkyl groups.
The major products formed from these reactions include cyclopentylsiloxane, cyclopentylsilane derivatives, and various substituted organosilicon compounds .
Scientific Research Applications
Silane, cyclopentyl- has several scientific research applications:
Biology: Silane, cyclopentyl- derivatives are used in the development of new materials for biological applications, such as drug delivery systems and biomaterials.
Medicine: Silane, cyclopentyl- is used in the synthesis of pharmaceuticals and other medical compounds.
Industry: It is used as a surfactant, polymer additive, and solvent in various industrial applications.
Mechanism of Action
The mechanism by which cyclopentylsilane exerts its effects involves its ability to act as a reducing agent or catalyst in chemical reactions. Silane, cyclopentyl- can donate electrons to other molecules, facilitating the reduction of various compounds. It can also act as a catalyst by lowering the activation energy of chemical reactions, thereby increasing the reaction rate .
Comparison with Similar Compounds
Silane, cyclopentyl- can be compared with other similar organosilicon compounds, such as:
Cyclopentasilane: A cyclic compound of silicon and hydrogen with the chemical formula Si5H10.
Cyclopentyltrichlorosilane: Used as a precursor in the synthesis of cyclopentylsilane and other organosilicon compounds.
Silane, cyclopentyl- is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
InChI |
InChI=1S/C5H9Si/c6-5-3-1-2-4-5/h5H,1-4H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEVJNUZWXZOMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)[Si] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00422602 | |
| Record name | Cyclopentylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00422602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80249-74-7 | |
| Record name | Cyclopentylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00422602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for cyclopentylsilane?
A1: Cyclopentylsilane can be synthesized by reacting iodosilane with cyclopentylmagnesium bromide. [, ] This reaction yields cyclopentylsilane, similar to the synthesis of cyclobutyl and cyclopropylsilane.
Q2: What insights do we have into the structure of cyclopentylsilane?
A3: Several studies have investigated the structural characteristics of cyclopentylsilane. Research utilizing electron diffraction techniques has provided insights into its molecular structure and pseudorotational motion. [] Additionally, Raman and infrared spectroscopy studies have been conducted to elucidate its conformational stability and assign vibrational modes. [] A study focusing on 1,1,1-trifluorocyclopentylsilane employed broadband microwave spectroscopy to analyze its structural features. []
Q3: Has cyclopentylsilane been used in any complex synthetic applications?
A4: Yes, cyclopentylsilane has proven valuable in total synthesis endeavors. Researchers successfully employed a derivative of cyclopentylsilane, specifically an allylic silane, as a key building block in the total synthesis of (+)-4,5-deoxyneodolabelline, a natural product belonging to the dolabellane diterpene family. [] This synthesis highlights the potential of cyclopentylsilane derivatives in constructing complex molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















